N-(4,4,4-trifluorobutyl)benzamide
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Overview
Description
N-(4,4,4-trifluorobutyl)benzamide is an organic compound with the molecular formula C11H12F3NO. It features a benzamide core structure with a trifluorobutyl group attached to the nitrogen atom. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4,4-trifluorobutyl)benzamide typically involves the reaction of benzoyl chloride with 4,4,4-trifluorobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4,4,4-trifluorobutyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluorobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4,4,4-trifluorobutyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs with improved pharmacokinetic profiles.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of N-(4,4,4-trifluorobutyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can interact with intracellular targets and modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzamide: Similar structure but lacks the butyl group.
N-(4-(trifluoromethyl)phenyl)acetamide: Contains an acetamide group instead of a benzamide group.
N-(4-(trifluoromethyl)phenyl)propionamide: Features a propionamide group
Uniqueness
N-(4,4,4-trifluorobutyl)benzamide is unique due to its trifluorobutyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in applications requiring enhanced membrane permeability and resistance to metabolic degradation .
Properties
CAS No. |
1548380-76-2 |
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Molecular Formula |
C11H12F3NO |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.